Product packaging for Hydrazine monooxalate(Cat. No.:CAS No. 39041-80-0)

Hydrazine monooxalate

Cat. No.: B3264346
CAS No.: 39041-80-0
M. Wt: 122.08 g/mol
InChI Key: LOEUCBBZEHMJQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hydrazine monooxalate is a chemical compound with the empirical formula C2H6N2O4 and appears as colorless, needle-like crystals . It is highly soluble in water but has very low solubility in ethanol and diethyl ether . The compound has a melting point of approximately 148 °C . In scientific research, this compound and related hydrazido-oxalic acid ligands are explored in coordination chemistry for the synthesis of metal complexes. Studies have shown its utility in forming polymeric structures with metals such as cadmium, where it can undergo hydrolysis to yield hydrazine and oxalic acid in situ . This reactivity makes it a compound of interest for developing materials with specific structural properties. Hydrazine-based compounds, in general, see wide application as precursors in pharmaceuticals, agrochemicals, and polymer foams . This product is strictly for research use and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6N2O4 B3264346 Hydrazine monooxalate CAS No. 39041-80-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

hydrazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.H4N2/c3-1(4)2(5)6;1-2/h(H,3,4)(H,5,6);1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEUCBBZEHMJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)O.NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942476
Record name Oxalic acid--hydrazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7335-67-3, 20321-02-2
Record name Hydrazine, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7335-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxalic acid--hydrazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for Hydrazinium Monooxalate

Conventional Synthesis Routes from Hydrazine (B178648) Hydrate (B1144303) and Oxalic Acid

The reaction between hydrazine hydrate and oxalic acid is the most common method for preparing hydrazinium (B103819) oxalates. This neutralization reaction can lead to the formation of two primary products: monohydrazinium oxalate (B1200264) and dihydrazinium oxalate, depending on the precise control of reaction parameters. scielo.org.zascielo.org.za

Stoichiometric Control and Product Selectivity (Mono- vs. Dihydrazinium Oxalate)

The selectivity of the reaction towards either monohydrazinium or dihydrazinium oxalate is highly dependent on the stoichiometry of the reactants and the reaction temperature. Hydrazine is a diacidic base, capable of accepting one or two protons to form the hydrazinium (N₂H₅⁺) and dihydrazinium (N₂H₆²⁺) ions, respectively. scielo.org.zascielo.org.za

Product selectivity is dictated by the molar ratio of hydrazine hydrate to oxalic acid. scielo.org.za To selectively synthesize dihydrazinium oxalate, a 2:1 mole ratio of hydrazine hydrate to oxalic acid is required. scielo.org.za Conversely, the formation of monohydrazinium oxalate is favored under different conditions. A critical factor in product selectivity is temperature. The synthesis of dihydrazinium oxalate is successful under ice-cold conditions. However, if the reaction is conducted at temperatures above 25 °C, only monohydrazinium oxalate is formed, indicating that dihydrazinium oxalate undergoes thermal transformation to the mono salt. scielo.org.zascielo.org.za

Proton magnetic resonance studies have confirmed the structures of these salts as N₂H₅·HC₂O₄ (monohydrazinium hydrogenoxalate) and (N₂H₅)₂C₂O₄ (dihydrazinium oxalate). scielo.org.zaresearchgate.net

Table 1. Influence of Stoichiometry and Temperature on Product Formation
Reactant 1Reactant 2Mole Ratio (Hydrazine Hydrate : Oxalic Acid)TemperatureSolventProductYield
Hydrazine HydrateOxalic Acid2:1Ice-coldWater-Alcohol MixtureDihydrazinium Oxalate85%
Hydrazine HydrateOxalic AcidNot Specified> 25 °CNot SpecifiedMonohydrazinium OxalateNot Specified

Influence of Reaction Conditions on Crystallization and Purity

The conditions under which the reaction is performed significantly affect the crystallization process and the purity of the final product. For the synthesis of dihydrazinium oxalate, dissolving the reactants in a water-alcohol mixture under cold conditions facilitates the crystallization of the salt, yielding colorless crystals that are soluble in water. scielo.org.zascielo.org.za

The purity of the synthesized salt is typically verified through analytical methods. Elemental analysis for carbon, hydrogen, and nitrogen content provides a direct measure of the compound's empirical formula. Additionally, the hydrazine content can be determined quantitatively through volumetric titration using a standard potassium iodate (B108269) (KIO₃) solution. scielo.org.za For instance, the experimentally determined elemental composition and hydrazine content for dihydrazinium oxalate have shown good agreement with the calculated values for the formula (N₂H₅)₂C₂O₄. scielo.org.za

Table 2. Analytical Data for Dihydrazinium Oxalate Purity Assessment
Element/CompoundExperimental Value (%)Calculated Value (%)
Carbon (C)15.3515.58
Hydrogen (H)6.286.54
Nitrogen (N)36.4036.36
Hydrazine41.041.58

Novel and Green Synthetic Approaches

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods that reduce or eliminate the use of solvents.

Solvent-Free and Mechanochemical Synthesis Protocols

Catalytic Enhancements in Hydrazinium Oxalate Formation

The reaction between hydrazine and oxalic acid is a straightforward acid-base neutralization that typically does not require catalytic enhancement. The literature reviewed does not indicate the use of catalysts to improve the reaction rate or yield for the formation of hydrazinium oxalate salts. Research on catalysis involving hydrazine often focuses on its use as a reducing agent in other chemical transformations or on its catalytic oxidation and degradation, rather than its salt formation. iaea.orgorganic-chemistry.org

Mechanistic Investigations of Formation Reactions

The formation of hydrazinium oxalates is fundamentally an acid-base reaction. Hydrazine (N₂H₄) acts as a weak base that can be protonated by oxalic acid (H₂C₂O₄). The first protonation results in the formation of the monohydrazinium salt, containing the hydrazinium cation (N₂H₅⁺) and the hydrogenoxalate anion (HC₂O₄⁻). scielo.org.za

The formation of the dihydrazinium salt involves the abstraction of the second proton from the hydrogenoxalate anion. The propensity for this second deprotonation is influenced by electronic effects within the anion. The presence of the negatively charged carboxylate group exerts a strong electron-withdrawing inductive effect (-I effect), which makes the O-H bond in the adjacent carboxylic acid group more labile. This increased lability facilitates the removal of the second proton by another molecule of hydrazine, leading to the formation of the oxalate dianion (C₂O₄²⁻) and two hydrazinium cations. scielo.org.za This mechanism explains why dibasic acids like oxalic acid can form both mono- and dihydrazinium salts, whereas the ability of other dicarboxylic acids to do so depends on their specific molecular structure and resulting electronic effects. scielo.org.za

The resulting crystal structures are stabilized by an extensive network of intermolecular hydrogen bonds, specifically N-H···O and N-H···N interactions, between the hydrazinium cations and the oxalate anions. scielo.org.zaresearchgate.net

Proton Transfer Dynamics in Oxalic Acid-Hydrazine Systems

The formation of salts in the oxalic acid-hydrazine system is governed by proton transfer from the carboxylic acid groups of oxalic acid to the nitrogen atoms of hydrazine. Hydrazine (N₂H₄) is a weaker base than ammonia (B1221849) but can be protonated to form the hydrazinium (+1) ion (N₂H₅⁺) and, under strongly acidic conditions, the hydrazinium (+2) ion (N₂H₆²⁺). scielo.org.za

Oxalic acid (H₂C₂O₄) can donate a proton to hydrazine in a 1:1 molar ratio to form hydrazinium monooxalate, which consists of the hydrazinium cation (N₂H₅⁺) and the hydrogenoxalate anion (HC₂O₄⁻). scielo.org.za This process can be represented by the following equilibrium:

H₂C₂O₄ + N₂H₄ ⇌ N₂H₅⁺ + HC₂O₄⁻

If a second molecule of hydrazine is available, it can abstract the remaining proton from the hydrogenoxalate anion. This second proton transfer is influenced by the properties of the hydrogenoxalate anion itself. The presence of the negatively charged carboxylate group has a strong electron-withdrawing effect (-I effect), which increases the lability of the O-H bond in the remaining carboxylic acid group. scielo.org.za This facilitates the transfer of the second proton, leading to the formation of the oxalate dianion (C₂O₄²⁻) and a second hydrazinium cation. scielo.org.za

HC₂O₄⁻ + N₂H₄ ⇌ N₂H₅⁺ + C₂O₄²⁻
H₂C₂O₄ + 2N₂H₄ ⇌ (N₂H₅⁺)₂C₂O₄²⁻

The resulting ionic salts are stabilized by a network of intermolecular hydrogen bonds. In the crystal structures, the hydrazinium cations act as hydrogen bond donors, forming N-H···O and N-H···N bonds with the oxalate anions and adjacent hydrazinium ions, creating a stable three-dimensional lattice. scielo.org.zascielo.org.za

The key species involved in the proton transfer dynamics of the oxalic acid-hydrazine system are summarized in the table below.

Name Chemical Formula Role in Proton Transfer
Oxalic AcidH₂C₂O₄Proton Donor
HydrazineN₂H₄Proton Acceptor
Hydrazinium IonN₂H₅⁺Product of First Proton Transfer
Hydrogenoxalate IonHC₂O₄⁻Product of First Proton Transfer / Proton Donor for Second Transfer
Oxalate IonC₂O₄²⁻Product of Second Proton Transfer
Dihydrazinium Oxalate(N₂H₅)₂C₂O₄Final product of two proton transfers
Hydrazinium MonooxalateN₂H₅HC₂O₄Final product of one proton transfer

Kinetic Studies of Salt Formation Pathways

While detailed quantitative kinetic studies, such as reaction rate constants and activation energies for the formation of hydrazinium monooxalate, are not extensively documented in publicly available literature, the reaction pathways are qualitatively understood and controlled by key experimental parameters. The primary factors influencing which salt is formed—hydrazinium monooxalate or dihydrazinium oxalate—are the reactant mole ratio and the reaction temperature. scielo.org.zascielo.org.za

The formation of dihydrazinium oxalate is favored under specific conditions, namely a 2:1 mole ratio of hydrazine hydrate to oxalic acid and low temperatures. scielo.org.zascielo.org.za One synthetic method involves dissolving the reactants in a water-alcohol mixture under ice-cold conditions (below 25°C). scielo.org.zascielo.org.za Under these circumstances, the complete transfer of both protons from oxalic acid is achieved, yielding dihydrazinium oxalate. scielo.org.za

Conversely, the formation of hydrazinium monooxalate is favored at higher temperatures. It has been observed that if the reaction to produce dihydrazinium oxalate is carried out at temperatures above 25°C, only the monohydrazinium salt is obtained. scielo.org.zascielo.org.za This indicates that dihydrazinium oxalate is thermally unstable and transforms into the more stable monohydrazinium salt at elevated temperatures. scielo.org.zascielo.org.za This transformation suggests a sequential reaction pathway where the formation of dihydrazinium oxalate can be an intermediate step under certain conditions, which then decomposes or equilibrates to the monooxalate form.

The pathways can be summarized as:

Pathway to Hydrazinium Monooxalate (N₂H₅HC₂O₄):

Reacting oxalic acid and hydrazine in a 1:1 molar ratio.

Reacting in a 2:1 (hydrazine:acid) molar ratio at temperatures above 25°C. scielo.org.zascielo.org.za

Pathway to Dihydrazinium Oxalate ((N₂H₅)₂C₂O₄):

Reacting oxalic acid and hydrazine in a 1:2 molar ratio in an ice-cold water-alcohol mixture. scielo.org.za

The influence of reaction conditions on the final product is outlined in the table below.

Parameter Condition Primary Product Reference
Mole Ratio (Hydrazine:Oxalic Acid) 1:1Hydrazinium Monooxalate scielo.org.za
Mole Ratio (Hydrazine:Oxalic Acid) 2:1Dihydrazinium Oxalate (product depends on temperature) scielo.org.za
Temperature Ice-cold conditions (< 25°C)Dihydrazinium Oxalate (with 2:1 mole ratio) scielo.org.zascielo.org.za
Temperature Above 25°CHydrazinium Monooxalate scielo.org.zascielo.org.za

Advanced Structural and Spectroscopic Elucidation of Hydrazinium Monooxalate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For hydrazinium (B103819) monooxalate, this technique would elucidate the exact positions of the hydrazinium (N₂H₅⁺) cations and oxalate (B1200264) (C₂O₄²⁻) anions within the unit cell, providing precise bond lengths, bond angles, and the nature of the crystal packing. While a dedicated crystallographic study for simple hydrazinium monooxalate is not detailed in the available literature, analysis of related, more complex structures containing both hydrazinium and oxalate ions allows for a robust understanding of the expected interactions.

The crystal structure of hydrazinium monooxalate is stabilized by an extensive network of hydrogen bonds. The hydrazinium cation is a potent hydrogen bond donor, with multiple N-H groups available to interact with the electronegative oxygen atoms of the oxalate anion, which acts as the hydrogen bond acceptor.

Table 1: Expected Hydrogen Bond Parameters in Hydrazinium Monooxalate
Donor (D)Hydrogen (H)Acceptor (A)Interaction TypeExpected D-A Distance (Å)
N (N₂H₅⁺)HO (C₂O₄²⁻)N-H···O2.8 - 3.1
N (N₂H₅⁺)HN (N₂H₅⁺)N-H···NVariable

The supramolecular assembly of hydrazinium monooxalate is the result of a combination of strong ionic forces between the N₂H₅⁺ cations and C₂O₄²⁻ anions and the directional influence of the hydrogen bonding network described above. These N-H···O interactions connect the ionic components into a well-defined, stable three-dimensional lattice.

Based on a review of the available scientific literature, no specific studies detailing the existence of polymorphs or pressure-induced phase transitions for simple hydrazinium monooxalate have been reported. Such phenomena are plausible for hydrogen-bonded ionic solids, but dedicated research is required for their identification and characterization.

Vibrational Spectroscopy (FT-IR, Raman) for Bonding and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for probing the functional groups and intermolecular interactions within a crystal lattice. For hydrazinium monooxalate, these spectra provide clear signatures of the hydrazinium and oxalate ions and the hydrogen bonds connecting them.

The vibrational spectrum of hydrazinium monooxalate is a composite of the characteristic modes of the N₂H₅⁺ cation and the C₂O₄²⁻ anion.

Hydrazinium Ion (N₂H₅⁺) Vibrations: The key vibrations include N-H stretching, which typically appears in the high-frequency region (3000-3400 cm⁻¹), as well as NH₂ and NH₃⁺ bending (scissoring, wagging, twisting) modes at lower frequencies (approx. 1400-1650 cm⁻¹). The N-N stretching vibration is also a characteristic feature, and its position can be sensitive to the local environment. In studies of hydrazinium-containing metal oxalates, the N-N stretching frequency has been used to confirm the presence and coordination state of the N₂H₅⁺ ion, with a notable absorption band appearing around 1005 cm⁻¹ when the ion is coordinated to a metal.

Oxalate Ion (C₂O₄²⁻) Vibrations: The oxalate anion exhibits strong, characteristic vibrations. The symmetric and asymmetric stretching of the C=O bonds are prominent, typically observed in the 1600-1700 cm⁻¹ region. The C-C bond stretching and various O-C=O bending modes appear at lower wavenumbers.

Table 2: General Vibrational Mode Assignments for Hydrazinium Monooxalate
Wavenumber Range (cm⁻¹)AssignmentIon
3000 - 3400ν(N-H) stretchingN₂H₅⁺
1600 - 1700νₐₛ(C=O) stretchingC₂O₄²⁻
1400 - 1650δ(N-H) bending modesN₂H₅⁺
~1300νₛ(C=O) stretchingC₂O₄²⁻
900 - 1100ν(N-N) stretchingN₂H₅⁺

Note: ν = stretching, δ = bending; as = asymmetric, s = symmetric. These are approximate ranges and can shift based on crystal packing and hydrogen bonding.

The presence of strong N-H···O hydrogen bonds in the crystal lattice has a distinct and observable effect on the vibrational spectra. The most significant signature is the behavior of the N-H stretching bands. Compared to a "free" or non-hydrogen-bonded N-H group, the N-H stretching vibrations in hydrazinium monooxalate are expected to be:

Red-Shifted: The peaks will shift to a lower frequency (lower wavenumber) because the hydrogen bond weakens the N-H covalent bond.

Broadened: The absorption bands will become significantly broader due to the distribution of hydrogen bond strengths and dynamic interactions within the crystal lattice.

Should any N-H···N interactions exist between adjacent hydrazinium cations, they would also contribute to the complexity of the N-H stretching region, likely at a different frequency compared to the N-H···O bonds, reflecting the different electronic character of the nitrogen acceptor atom.

Nuclear Magnetic Resonance (NMR) Spectroscopic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local chemical environment, structure, and dynamics of molecules in both solid and solution states. For hydrazinium monooxalate, which is formulated as [N₂H₅]⁺[HC₂O₄]⁻, NMR can elucidate the intricacies of its ionic components.

Solid-State NMR for Structural Heterogeneity and Dynamics

Solid-state NMR (ssNMR) is indispensable for characterizing the atomic-level structure of crystalline and amorphous solids. For hydrazinium monooxalate, ssNMR can probe the distinct environments of the ¹H, ¹³C, and ¹⁵N nuclei within the hydrazinium cation and the hydrogen oxalate anion.

Detailed research findings from ssNMR studies on hydrazinium monooxalate are not extensively available in the public domain. However, the application of techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) would be anticipated to yield distinct resonances for the carbon atoms of the oxalate moiety and provide insights into the protonation state. researchgate.netnih.gov The ¹³C chemical shifts are sensitive to the local electronic environment, and thus, the carboxylate carbons in the hydrogen oxalate anion would be expected to have characteristic chemical shifts. spectrabase.com

Furthermore, ¹H MAS NMR experiments can be employed to study the dynamics of the hydrazinium cation. researchgate.net Temperature-dependent studies of ¹H line shapes and spin-lattice relaxation times (T₁) can reveal information about molecular motions, such as the reorientation of the -NH₃⁺ and -NH₂ groups within the cation. While specific data for hydrazinium monooxalate is scarce, studies on other hydrazinium salts have demonstrated the utility of these methods in quantifying dynamic processes. researchgate.net

Table 1: Anticipated Solid-State NMR Parameters for Hydrazinium Monooxalate

NucleusTechniqueExpected Chemical Shift (ppm)Information Gained
¹³CCP/MAS160-170Chemical environment of carboxylate carbons
¹HMAS7-10 (N-H), 10-13 (O-H)Proton environments, dynamics of N₂H₅⁺
¹⁵NCP/MAS-300 to -350Nitrogen environments in the hydrazinium cation

Note: The chemical shift values are estimates based on typical ranges for these functional groups and may vary.

Structural heterogeneity, such as the presence of different polymorphs or disordered domains, would manifest as a broadening or splitting of the NMR signals. High-resolution ssNMR techniques could resolve distinct crystallographic sites if present. nih.gov

Solution-State NMR for Ionic Speciation and Equilibrium

In solution, hydrazinium monooxalate is expected to exist in equilibrium with its constituent ions and their various protonated forms. Solution-state NMR is an ideal tool to study these equilibria by monitoring the chemical shifts and signal intensities of the different species present.

Hydrazine (B178648) is a weak base, and oxalic acid is a diprotic acid, leading to a complex set of equilibria in an aqueous solution:

N₂H₅⁺ ⇌ N₂H₄ + H⁺ H₂C₂O₄ ⇌ HC₂O₄⁻ + H⁺ HC₂O₄⁻ ⇌ C₂O₄²⁻ + H⁺

The position of these equilibria is dependent on the pH of the solution. ¹H and ¹³C NMR spectroscopy can be used to determine the relative concentrations of the different species at a given pH. The chemical shifts of the protons in the hydrazinium/hydrazine couple and the carbons in the oxalic acid/hydrogen oxalate/oxalate system are sensitive to the protonation state. cdnsciencepub.comresearchgate.net

For instance, the ¹³C chemical shift of the carboxylate carbon is expected to change as the protonation state of the oxalate species changes. soton.ac.uk By acquiring NMR spectra at various pH values, the pKa values for the different equilibria can be determined. While specific studies on hydrazinium monooxalate are not readily found, the methodology has been applied to numerous other systems involving weak acids and bases. researchgate.net

Table 2: Expected ¹³C Chemical Shifts for Oxalate Species in Aqueous Solution

SpeciesExpected ¹³C Chemical Shift (ppm)
H₂C₂O₄~165
HC₂O₄⁻~168
C₂O₄²⁻~172

Note: These are approximate values and can be influenced by solvent and concentration.

Dynamic NMR (DNMR) techniques could also be employed to study the rates of proton exchange between the different species in solution.

Electron Microscopy and Diffraction Techniques for Microstructural Characterization

While NMR spectroscopy provides detailed information at the molecular level, electron microscopy and diffraction techniques are crucial for characterizing the microstructure of materials, including crystal morphology, size, and surface features.

There is a notable absence of published studies specifically utilizing electron microscopy for the microstructural characterization of hydrazinium monooxalate. However, these techniques would be highly valuable for a complete understanding of the solid material.

Scanning Electron Microscopy (SEM) would be used to visualize the three-dimensional morphology of hydrazinium monooxalate crystals. youtube.com SEM images can reveal details about the crystal habit, surface topography, and the presence of any defects or intergrowths. This information is critical in understanding the crystallization process and the physical properties of the bulk material. For organic salts, SEM can provide clear images of the crystal shapes, such as prismatic or plate-like structures. frontiersin.orgreddit.com

Transmission Electron Microscopy (TEM) offers higher resolution imaging and can be used to investigate the internal structure of the crystals. TEM can reveal the presence of dislocations, stacking faults, and other crystalline defects. In addition, selected area electron diffraction (SAED) patterns obtained in a TEM can provide information about the crystal structure and orientation of individual crystallites.

Table 3: Application of Electron Microscopy and Diffraction to Hydrazinium Monooxalate

TechniqueInformation Provided
Scanning Electron Microscopy (SEM)Crystal morphology, size distribution, surface features
Transmission Electron Microscopy (TEM)Internal crystal defects, nanoscale morphology
Selected Area Electron Diffraction (SAED)Crystallographic information from individual crystals

Chemical Reactivity and Mechanistic Studies Involving Hydrazinium Monooxalate

Decomposition Pathways and Thermal Transformation Mechanisms

The thermal stability and decomposition of hydrazinium (B103819) salts, including the monooxalate, are of significant interest, particularly in the context of energetic materials and as precursors for the synthesis of other compounds. The decomposition process is influenced by the nature of both the cation and the anion.

The solid-state thermal decomposition of hydrazinium salts of carboxylic acids, such as hydrazinium monooxalate, generally proceeds through the dissociation of the salt into its constituent acid and hydrazine (B178648) in the liquid phase. The subsequent decomposition is then dictated by the reactivity of these components. For hydrazinium salts, the initial step is often the endothermic melting of the compound, followed by decomposition of the melt into gaseous products. dtic.milias.ac.in

In the case of oxalates, dihydrazinium oxalate (B1200264) is known to convert to monohydrazinium oxalate upon heating. researchgate.net Both salts subsequently decompose. researchgate.net The thermal decomposition of rare earth oxalates with hydrazine in an inert atmosphere has been shown to produce metal cyanates and cyanides, in addition to carbonates and dioxymonocarbonates, with the final product being the metal oxide. iaea.org This suggests that the decomposition of the oxalate moiety can lead to the formation of various carbon-nitrogen compounds.

The kinetics of the thermal decomposition of hydrazinium salts can be complex. For hydrazinium nitrate (B79036), the reaction rate is determined by the decomposition of hydrazine after the initial dissociation of the salt. dtic.mil The decomposition of hydrazinium salts is often autocatalytic, where the products of the reaction can influence the rate of further decomposition.

Table 1: General Decomposition Characteristics of Hydrazinium Carboxylate Salts

StageDescriptionTypical Products
Initial Melting of the salt, often endothermic.Liquid salt
Primary Decomposition Decomposition of the molten salt.Gaseous products, potential for solid intermediates.
Secondary Decomposition Further breakdown of intermediates.Gaseous products (e.g., CO, CO2, N2, NH3, H2O).

The stability and transformation pathways of hydrazinium monooxalate are highly dependent on thermal conditions. The decomposition of hydrazinium salts is influenced by factors such as temperature, heating rate, and the surrounding atmosphere. For instance, the decomposition of hydrazinium diperchlorate is significantly affected by the presence of perchloric acid. dtic.mil

The thermal behavior of hydrazinium salts of pyrazinecarboxylic acids shows that while the monocarboxylic acid salts exhibit endothermic decomposition, the dicarboxylic acid salts show both endothermic and exothermic processes. ias.ac.inresearchgate.net This indicates that the nature of the carboxylate anion plays a crucial role in the decomposition pathway. In the case of hydrazinium hydrogensuccinate, the salt melts and then undergoes decomposition, forming succinic acid as an intermediate which then further decomposes. scielo.org.za

It is established that dihydrazinium oxalate transforms into the monohydrazinium salt at temperatures above 25 °C, indicating the relative thermal instability of the di-salt under these conditions. scielo.org.zascielo.org.za This transformation highlights the influence of temperature on the protonation state of hydrazine in the presence of a dibasic acid like oxalic acid.

Redox Chemistry and Electron Transfer Mechanisms

Hydrazine and its salts are effective reducing agents for a variety of inorganic species, including metal ions. Hydrazine has been successfully used to reduce and recover metals such as nickel, copper, and iron from wastewater through reduction crystallization. witpress.com It is a powerful reducing agent in alkaline aqueous solutions and is used for the production of finely divided metals. e3s-conferences.org Studies have shown that hydrazine is an effective reducing agent for manganese, with high removal efficiencies from solutions. iaeng.org The reduction of copper(II) oxide to metallic copper by hydrazine has also been demonstrated. iaea.org

The reduction of graphene oxide (GO) is a prominent application of hydrazine. Hydrazine monohydrate is a frequently used reductant due to its effectiveness in removing oxygen-containing functional groups from the GO structure.

N₂H₅⁺ → N₂ + 5H⁺ + 4e⁻ core.ac.uk

Electrochemical studies on platinum electrodes have shown that the oxidation of hydrazinium nitrate occurs in multiple steps, indicating the formation of intermediate species. core.ac.uk The oxidation can be influenced by the electrode material and the composition of the solution. core.ac.uk

In biological systems, the oxidation of hydrazine can be catalyzed by enzymes. For instance, in illuminated chloroplasts, hydrazine oxidation is catalyzed by a factor, possibly Mn(III), leading to the uptake of oxygen. nih.gov The oxidation of hydrazine in aqueous solutions can lead to the formation of various nitrogen-containing species, and the mechanism can involve the formation and decomposition of intermediates like N₄H₆. mdpi.com

The presence of oxalate can also influence the oxidation mechanism. The destruction of oxalate by reaction with hydrogen peroxide has been studied in the context of using hydrazine oxalate solutions. osti.goviaea.org

Reactions with Carbonyl Compounds (e.g., Azine Formation, Wolff-Kishner Related)

Hydrazine and its salts are important reagents in organic synthesis, particularly in their reactions with carbonyl compounds such as aldehydes and ketones. These reactions are fundamental to the formation of hydrazones and azines, and are key to transformations like the Wolff-Kishner reduction.

The reaction of a carbonyl compound with hydrazine initially forms a hydrazone. alfa-chemistry.comwikipedia.org If two equivalents of a carbonyl compound react with one equivalent of hydrazine, an azine is formed. wikipedia.org Symmetrical azines are produced when the same carbonyl compound is used, while unsymmetrical azines can be synthesized from different carbonyl compounds. erpublications.com The formation of azines can be achieved through the solid-state grinding of solid hydrazine with aldehydes and ketones. nih.govresearchgate.net

The Wolff-Kishner reduction is a powerful method for the deoxygenation of aldehydes and ketones to the corresponding alkanes. alfa-chemistry.comwikipedia.org The reaction proceeds through the formation of a hydrazone intermediate, which is then treated with a strong base at elevated temperatures. organic-chemistry.org The mechanism involves the deprotonation of the hydrazone, followed by the elimination of nitrogen gas to form a carbanion, which is then protonated to yield the alkane. pharmaguideline.com While the reaction is typically carried out under strongly basic conditions, modifications exist to perform it under milder conditions. alfa-chemistry.com

Table 2: Key Reactions of Hydrazine with Carbonyl Compounds

ReactionReactantsIntermediateProduct
Hydrazone Formation Aldehyde/Ketone + Hydrazine-Hydrazone
Azine Formation 2 x Aldehyde/Ketone + HydrazineHydrazoneAzine
Wolff-Kishner Reduction Aldehyde/Ketone + Hydrazine, Base, HeatHydrazoneAlkane

Nucleophilic Addition Mechanisms of Hydrazines

The reaction between a hydrazine and an aldehyde or a ketone to form a hydrazone is a classic example of nucleophilic addition to a carbonyl group, followed by a dehydration step. This reaction is analogous to the formation of imines from primary amines. nih.govlibretexts.org

The generally accepted mechanism proceeds as follows:

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This step leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine. quora.comyoutube.com

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a zwitterionic intermediate which is then neutralized to form an amino alcohol.

Dehydration: The amino alcohol intermediate is then protonated on the oxygen atom, forming a good leaving group (water). The subsequent elimination of a water molecule and a proton from the nitrogen leads to the formation of a C=N double bond, yielding the final hydrazone product. youtube.com

This entire process is reversible and the rate of reaction is highly dependent on the pH of the reaction medium.

Catalytic Aspects of Hydrazone/Azine Synthesis

The formation of hydrazones and subsequently azines is often subject to catalysis to enhance reaction rates and yields.

Acid Catalysis: In an acidic medium, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine. However, excessively low pH can be counterproductive as it leads to the protonation of the hydrazine nucleophile itself, rendering it non-nucleophilic. nih.gov Therefore, the reaction rate for hydrazone formation typically peaks at a mildly acidic pH.

Base Catalysis: While less common for the initial hydrazone formation, base catalysis plays a crucial role in the subsequent conversion of hydrazones to other products, such as in the Wolff-Kishner reduction. nih.gov In the context of azine synthesis, which involves the reaction of a hydrazone with a second molecule of an aldehyde or ketone, the reaction conditions can influence the outcome.

Interactive Table: Key Intermediates in Hydrazone Formation

IntermediateStructureRole in Mechanism
CarbinolamineR₂C(OH)NHNH₂Initial tetrahedral adduct from nucleophilic attack.
Amino AlcoholR₂C(OH)NHNH₂Product of proton transfer within the intermediate.
Protonated Amino AlcoholR₂C(OH₂⁺)NHNH₂Precursor to dehydration, contains a good leaving group.

Interactive Table: Factors Influencing Hydrazone Synthesis

FactorEffect on ReactionOptimal Condition
pH Affects both carbonyl electrophilicity and hydrazine nucleophilicity.Mildly acidic (typically pH 4-6)
Temperature Increases reaction rate but can also promote side reactions.Varies with reactants; often room temperature to gentle heating.
Solvent Can influence reactant solubility and stabilize intermediates.Protic solvents like ethanol (B145695) are commonly used.
Catalyst Accelerates the rate-determining steps (addition or dehydration).Acid or specialized catalysts like aniline (B41778) derivatives. nih.govnih.gov

Theoretical and Computational Chemistry of Hydrazinium Monooxalate

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For hydrazinium (B103819) monooxalate, DFT calculations, while not extensively reported for the bulk crystal, can be understood by examining studies on its constituent ions—the hydrazinium cation (N₂H₅⁺) and the hydrogenoxalate anion (HC₂O₄⁻)—as well as related hydrazine (B178648) derivatives.

Electronic Structure and Orbital Analysis

DFT studies on hydrazine and its derivatives provide insight into the electronic structure of the hydrazinium cation. The protonation of a hydrazine molecule to form the N₂H₅⁺ cation significantly alters its electronic properties. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity.

In the hydrazinium cation, the positive charge is not localized on a single atom but is distributed across the ion. The HOMO is typically associated with the nitrogen atoms' lone pair electrons, while the LUMO is distributed over the anti-bonding orbitals. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the ion.

Table 1: Representative Frontier Molecular Orbital Energies for Hydrazine Derivatives from DFT Calculations

Compound/IonHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Hydrazine (N₂H₄)-9.51.210.7
Hydrazinium ion (N₂H₅⁺)-12.8-7.55.3

Note: The values in the table are illustrative and can vary depending on the level of theory and basis set used in the DFT calculations.

Calculation of Molecular Geometry and Vibrational Frequencies

The molecular geometry of hydrazinium monooxalate in the solid state has been precisely determined through X-ray and neutron diffraction studies. scispace.comscielo.org.za These experimental structures provide an excellent starting point for geometry optimization using DFT. Such calculations can refine the positions of the atoms, particularly the hydrogen atoms, and predict the bond lengths and angles in the absence of crystal packing forces.

The hydrazinium ion (N₂H₅⁺) adopts a staggered conformation. scispace.com The N-N bond length in hydrazinium hydrogenoxalate has been experimentally determined to be approximately 1.443 Å. scielo.org.za The bond angles within the N₂H₅⁺ ion are close to tetrahedral, with slight differences between the -NH₂ and -NH₃ ends. scielo.org.za The hydrogenoxalate anion (HC₂O₄⁻) is found to be nearly planar. nih.gov

DFT calculations are also employed to compute the vibrational frequencies of the constituent ions. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model and to aid in the assignment of vibrational modes. For instance, the N-N stretching mode in the hydrazinium ion is a key vibrational feature. acs.org

Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Hydrazinium and Related Species

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Reference
N-N Stretch (Hydrazine)~1100~1150 acs.org
NH₂ Rocking (Hydrazine)918 - 1075- acs.org
C=O Stretch (Oxalate)1600 - 1750--

Investigation of Intermolecular Interactions and Hydrogen Bonding

The crystal structure of hydrazinium monooxalate is stabilized by an extensive network of hydrogen bonds. scispace.comscielo.org.za Neutron diffraction studies have been particularly valuable in accurately locating the hydrogen atoms and characterizing these interactions. scispace.com

The hydrogenoxalate ions are linked end-to-end by short and strong O-H···O hydrogen bonds, forming chains. scispace.comscielo.org.za The hydrazinium cations then link these chains through N-H···O hydrogen bonds. scielo.org.za Additionally, there are N-H···N hydrogen bonds between adjacent hydrazinium ions. scielo.org.za

DFT can be used to analyze the strength and nature of these hydrogen bonds. The Atoms in Molecules (AIM) theory, often used in conjunction with DFT, can characterize the bond critical points of these interactions to quantify their strength. The interaction energy of different hydrogen bond donors (N-H, O-H) and acceptors (O, N) can be calculated to understand the hierarchy of these interactions in stabilizing the crystal lattice. In the crystal structure of dihydrazinium oxalate (B1200264), each oxalate group is surrounded by six hydrazinium ions through hydrogen bonding. scielo.org.za

Molecular Dynamics (MD) Simulations

Simulations of Hydrazinium Monooxalate in Solution and Solid States

MD simulations of hydrazinium salts have been performed to develop and validate force fields that can accurately model their behavior. acs.org These force fields are crucial for simulating the properties of these materials in both the solid and liquid states. For solid-state simulations, MD can be used to study thermal properties and phase transitions.

In solution, MD simulations can reveal the solvation structure of the hydrazinium and hydrogenoxalate ions. Studies on the hydration of the oxalate and hydrogenoxalate anions have shown that the structure of the anions is dependent on the number of surrounding water molecules, with a complex interplay between intramolecular and intermolecular hydrogen bonding. nih.gov Similarly, simulations of hydrazine in water have shown that at ambient conditions, it is hydrated by a significant number of water molecules. nih.gov

Dynamics of Hydrogen Bonding Networks and Ion Mobility

MD simulations are particularly well-suited for studying the dynamic nature of hydrogen bonding networks. In a simulation of hydrazinium monooxalate, one could observe the formation and breaking of N-H···O, O-H···O, and N-H···N hydrogen bonds over time. This is crucial for understanding the mechanisms of proton transport and ion mobility within the crystal lattice, which are important for properties such as ionic conductivity.

The mobility of ions in a solid or solution can be calculated from MD trajectories by analyzing their mean square displacement over time. This provides information about the diffusion coefficients of the hydrazinium and hydrogenoxalate ions, which are fundamental transport properties. The dynamics of the hydrogen bond network, such as the lifetime of specific hydrogen bonds, would be directly correlated with this ion mobility. researchgate.net

Extensive searches were conducted to locate studies detailing the energetics of reaction pathways and the prediction of stability and reactivity for hydrazine monooxalate using computational methods. However, the available research predominantly centers on the synthesis, crystal structure, and thermal decomposition of related compounds, such as dihydrazinium oxalate. While the crystal structure of hydrazinium monooxalate (N₂H₅HC₂O₄) has been determined through X-ray and neutron diffraction, this foundational experimental work does not appear to have been followed by in-depth theoretical and computational analyses as per the specific requirements of the requested article outline.

The scientific community has applied computational methods to study hydrazine and its derivatives in various other contexts, but specific research into the quantum chemical properties of this compound remains elusive in the public domain. Consequently, the detailed research findings and data tables required to populate the specified sections on the energetics of reaction pathways, transition states, and the prediction of stability and reactivity for this particular compound are not available.

Therefore, it is not possible to generate the requested article with the specified focus on the theoretical and computational chemistry of this compound due to the lack of published research in this specific area.

Coordination Chemistry and Complexation Behavior of Hydrazinium Monooxalate Species

Hydrazinium (B103819) Ion as a Ligand in Metal Complexes

The hydrazinium ion, [N₂H₅]⁺, derived from the protonation of hydrazine (B178648), can function as a ligand in coordination with metal ions. researchgate.netias.ac.in Its coordination behavior is influenced by the nature of the metal ion and the other anionic species present in the complex.

The hydrazinium ion typically coordinates to metal ions as a unidentate ligand through one of its nitrogen atoms. scielo.org.za However, in some instances, it can act as a bridging ligand, connecting two metal centers. This bridging can occur in a bidentate fashion. The coordination of the hydrazinium ion, along with other ligands such as sulfate or oxalate (B1200264), often results in distorted octahedral geometries around the metal center. acs.org

For instance, in hydrazinium zinc sulfate, (N₂H₅)₂Zn(SO₄)₂, the zinc ions are octahedrally surrounded by four oxygen atoms from sulfate groups and two nitrogen atoms from two distinct hydrazinium groups. scielo.org.za Each hydrazinium group coordinates through only one of its nitrogen atoms. scielo.org.za Infrared spectroscopy studies of various metal-hydrazine complexes, including those with oxalate, suggest the presence of bridged bidentate hydrazine in the region of 960-980 cm⁻¹. ias.ac.in

The table below summarizes common coordination modes and resulting geometries for hydrazinium complexes.

Chelation Mode Description Typical Coordination Geometry Example Compound
UnidentateCoordination through one nitrogen atom.Distorted Octahedral(N₂H₅)₂Zn(SO₄)₂ scielo.org.za
Bridging BidentateLinks two metal centers.Varies depending on other ligandsMetal-hydrazine oxalates ias.ac.in

The stability of metal complexes containing the hydrazinium ion is significantly influenced by the counter-anion present. For example, metal-hydrazine complexes with anions like nitrate (B79036) or perchlorate (B79767) tend to be explosive, while those with oxalate or hydrazinocarboxylate exhibit controlled combustion (deflagration). ias.ac.in Complexes with sulfate, sulfite, formate (B1220265), and acetate tend to decompose by losing hydrazine to leave behind the corresponding metal salt. ias.ac.in

The speciation in solution can be complex. Conductance measurements of some hydrazinium metal dipicolinate hydrates indicate that they can behave as 1:1, 2:1, or 3:1 electrolytes in aqueous solution, suggesting the dissociation of the hydrazinium cations. researchgate.net The thermal reactivity of these complexes has been a subject of interest, particularly for their potential as precursors to oxide materials. ias.ac.in The stability of hydrazone-based metal complexes, which are related to hydrazine complexes, can be enhanced by the presence of additional coordinating groups, such as a pyridine nitrogen. researchgate.net

Oxalate Anion as a Ligand in Metal Complexes

The oxalate anion, [C₂O₄]²⁻, is a versatile dicarboxylate ligand that readily forms stable complexes with a wide range of metal ions. wikipedia.orgfiveable.me Its ability to act as both a chelating and a bridging ligand is a key feature of its coordination chemistry.

The oxalate ion most commonly acts as a bidentate chelating ligand, forming a stable five-membered ring with the metal ion (MO₂C₂). wikipedia.orgfiveable.me This chelating behavior is a primary factor in the formation of stable metal oxalate complexes. fiveable.me

In addition to chelation, the oxalate anion can also function as a bridging ligand, connecting two or more metal centers. This bridging can occur in a bis-bidentate fashion, where each of the two C₂O₂ units chelates to a different metal ion. This bridging capability is fundamental to the formation of polymeric and supramolecular structures. nih.gov

The following table details the primary coordination modes of the oxalate anion.

Coordination Mode Description Resulting Structure
Bidentate ChelatingForms a five-membered ring with a single metal ion. wikipedia.orgfiveable.meMononuclear or polynuclear complexes
Bridging (bis-bidentate)Connects two metal ions, with each carboxylate group coordinating to a different metal. nih.govPolymeric chains or networks

The ability of the oxalate anion to act as a bridging ligand is instrumental in the formation of extended one-, two-, and three-dimensional polymeric networks. tandfonline.combohrium.com These coordination polymers can exhibit interesting properties, including molecular magnetism. tandfonline.com The structure of these networks can be influenced by the presence of other cations, which can act as templates. unige.ch

In the context of hydrazine monooxalate, the interplay between the hydrazinium cations and the oxalate anions, often mediated by hydrogen bonding, can lead to the formation of complex three-dimensional supramolecular architectures. scielo.org.zascielo.org.za In the crystal structure of dihydrazinium oxalate, (N₂H₅)₂C₂O₄, the oxalate ions are linked end-to-end through hydrogen bonds involving the hydrazinium ions, forming chains. These chains are then cross-linked by further N-H···O hydrogen bonds to create a 3D network. scielo.org.zascielo.org.za

Synthesis and Characterization of Mixed-Ligand Coordination Compounds

The synthesis of mixed-ligand coordination compounds containing both hydrazinium and oxalate ligands typically involves the reaction of a metal salt with hydrazine hydrate (B1144303) and oxalic acid in a suitable solvent. at.uachemijournal.com The stoichiometry of the reactants and the reaction conditions, such as temperature, can influence the final product. For example, the reaction of oxalic acid and hydrazine hydrate can yield either monohydrazinium oxalate or dihydrazinium oxalate depending on the temperature. scielo.org.zascielo.org.za

The general method for preparing metal hydrazine complexes, including those with oxalate, often involves reacting an aqueous solution of the corresponding metal salt with an alcoholic solution of hydrazine hydrate. ias.ac.in

Characterization of these mixed-ligand complexes is carried out using a variety of analytical techniques:

Elemental Analysis: To determine the empirical formula of the compound. at.ua

Infrared (IR) Spectroscopy: To identify the coordination modes of the hydrazinium and oxalate ligands by observing the characteristic vibrational frequencies. ias.ac.inat.ua

Electronic (UV-Vis) Spectroscopy: To study the electronic transitions within the complex and infer the coordination geometry around the metal ion. at.ua

X-ray Diffraction: To determine the precise crystal and molecular structure of the compounds. scielo.org.zascielo.org.za

Thermal Analysis (TG-DTA): To investigate the thermal stability and decomposition pathways of the complexes. ias.ac.in

Conductivity Measurements: To determine the electrolytic nature of the complexes in solution. at.ua

The synthesis of ferromagnetic metallic cobalt and nickel nanoparticles has been achieved through the intramolecular oxidation-reduction reaction of metal-hydrazine complexes, including Ni(N₂H₄)₂(C₂O₄). tandfonline.com

Co-crystallization with Metal Salts and Organic Ligands

The interaction of hydrazinium monooxalate (formulated as N₂H₅⁺HC₂O₄⁻) and related species with metal salts leads to the formation of several types of crystalline materials. scielo.org.za These can be broadly categorized into two groups: complexes where hydrazine acts as a neutral ligand coordinated to the metal ion, and complex salts where the hydrazinium cation acts as a counterion to an anionic metal-oxalate complex.

In the first category, hydrazine (N₂H₄) coordinates directly to the metal center. Examples include complexes like Ni(N₂H₄)₂(C₂O₄) and Co(N₂H₄)₂(C₂O₄). tandfonline.com In these compounds, the oxalate ion acts as a counterion or a bridging ligand, while the hydrazine molecules occupy coordination sites on the metal. The synthesis of such complexes typically involves the reaction of a soluble metal salt with hydrazine hydrate and an oxalate source in an aqueous or mixed-solvent medium. tandfonline.com

While co-crystallization with simple metal salts is well-documented, the inclusion of additional organic ligands to form ternary complexes with hydrazinium monooxalate is less common in the literature. However, the principles of supramolecular chemistry suggest the possibility of forming such multi-component crystals. For instance, compounds like 4-aminopyridinium semi-oxalate hemihydrate demonstrate how organic cations can form stable crystalline lattices with oxalate anions through a network of hydrogen bonds. core.ac.uk This indicates the potential for hydrazinium monooxalate to participate in similar systems with other organic molecules capable of hydrogen bonding.

The formation of either monohydrazinium or dihydrazinium salts with oxalic acid is highly dependent on the reaction stoichiometry and temperature. scielo.org.zasmolecule.com Dihydrazinium oxalate, (N₂H₅)₂C₂O₄, is typically formed when a 2:1 molar ratio of hydrazine hydrate to oxalic acid is used under ice-cold conditions. scielo.org.za If the reaction is carried out at temperatures above 25 °C, the monohydrazinium salt, N₂H₅HC₂O₄, is preferentially formed. scielo.org.za This thermal transformation highlights the delicate balance of conditions required to isolate specific crystalline products.

Spectroscopic and Crystallographic Analysis of Novel Complexes

The crystal structure of monohydrazinium oxalate, N₂H₅HC₂O₄, has been thoroughly studied and is known to consist of chains of hydrazinium (N₂H₅⁺) and hydrogen oxalate (HC₂O₄⁻) ions. scielo.org.za These chains are interconnected by N-H···O hydrogen bonds, creating a robust three-dimensional network. scielo.org.za

More recently, the crystal structure of dihydrazinium oxalate, (N₂H₅)₂C₂O₄, has also been elucidated. It crystallizes in the monoclinic system and is composed of discrete hydrazinium cations and oxalate anions. scielo.org.za The oxalate anion is perfectly planar with a crystallographic center of symmetry in the middle of the C-C bond. scielo.org.za The crystal packing is stabilized by an extensive network of intermolecular N-H···O and N-H···N hydrogen bonds. scielo.org.zascielo.org.za In this structure, each oxalate group is surrounded by six hydrazinium ions through hydrogen bonding. scielo.org.za

Table 1: Crystallographic Data for Dihydrazinium Oxalate, (N₂H₅)₂C₂O₄

Parameter Value
Empirical Formula C₂H₁₀N₄O₄
Formula Weight 154.14
Crystal System Monoclinic
Space Group C2/c
a (Å) 12.9415(11)
b (Å) 3.7098(3)
c (Å) 12.3455(11)
β (°) 95.478(2)
Volume (ų) 590.01(9)
Z 4
Density (calculated) (g/cm³) 1.735

Data sourced from Selvakumar et al. (2014). scielo.org.za

Table 2: Selected Bond Lengths for (N₂H₅)₂C₂O₄

Bond Length (Å)
C-C 1.5597(15)
C-O1 1.2613(9)
C-O2 1.2477(9)
N-N 1.4478(10)

Data sourced from Selvakumar et al. (2014). scielo.org.za

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is crucial for identifying the functional groups present in these complexes. For hydrazinium salts, the N-N stretching frequency of the N₂H₅⁺ ion is a key diagnostic peak, typically appearing in the region of 960–990 cm⁻¹. The vibrational modes of the oxalate anion are also informative. The positions of the symmetric and antisymmetric O-C-O stretching modes can indicate the coordination mode of the oxalate ligand (e.g., ionic, monodentate, bidentate chelating, or bridging). nih.govresearchgate.net For instance, the oxalate anion has two limiting structures, a planar D₂h form and a nonplanar D₂d form, which have distinct spectroscopic signatures. walisongo.ac.id Analysis of these spectral features allows researchers to deduce the structural role of the oxalate group within the complex.

Other analytical techniques such as UV-Visible spectroscopy can provide information about the electronic environment of the metal centers in transition metal complexes. ias.ac.in Thermal analysis methods, like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and decomposition pathways of these energetic materials. core.ac.uk

Hydrazinium Monooxalate As a Precursor in Advanced Materials Synthesis

Role in the Synthesis of Metal Oxalates and Related Metal Oxides

Hydrazinium (B103819) oxalate (B1200264) complexes with various metals serve as efficient precursors for producing fine-particle metal oxides. The general approach involves the preparation of a metal-hydrazinium-oxalate complex, which is then thermally decomposed to yield the desired oxide material. This method offers significant advantages over traditional ceramic techniques, which often require high temperatures and can lead to sintering and loss of fine particle characteristics.

The use of hydrazinium metal oxalate precursors provides a powerful method for controlling the size and shape of the resulting oxide materials at the nanoscale. The inherent nature of these complexes, which combine both fuel (hydrazine) and oxidizer (oxalate) components, leads to a rapid, self-sustaining combustion reaction upon heating, a process known as deflagration. This energetic decomposition proceeds at lower temperatures than conventional methods and occurs so quickly that it prevents the aggregation and extensive grain growth of the newly formed oxide particles.

This "combustion synthesis" route is highly effective for producing materials with high surface area and fine particle size. For instance, the deflagrating nature of metal-hydrazine oxalates has been successfully employed in the low-temperature synthesis of fine-particle γ-Fe₂O₃, Fe₃O₄, as well as various ferrites and cobaltites. The rapid release of gaseous products during decomposition further helps in separating the oxide particles and preserving their nanostructured morphology.

Table 1: Examples of Metal Oxides Synthesized from Hydrazinium Oxalate Precursors

Precursor Complex Resulting Metal Oxide Synthesis Method Reference
Iron-hydrazine oxalate γ-Fe₂O₃, Fe₃O₄ Combustion Synthesis
Cobalt-hydrazine oxalate Cobaltites Combustion Synthesis
Rare Earth-hydrazine oxalate Ln₂O₃ (e.g., Sm₂O₃, Eu₂O₃) Thermal Decomposition

The thermal decomposition of hydrazinium metal oxalates is a key step in the formation of advanced ceramic materials. The reactivity and decomposition pathway of these complexes are highly dependent on the constituent metal ion and the surrounding atmosphere. Unlike metal-hydrazine complexes with anions like sulphate or formate (B1220265) which decompose, or those with nitrate (B79036) and perchlorate (B79767) which detonate, oxalate-containing complexes typically deflagrate.

Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) are crucial techniques used to study these decomposition routes. Studies on rare earth oxalates with hydrazine (B178648) have shown that decomposition in an inert argon atmosphere leads to the formation of the corresponding rare earth oxide (Ln₂O₃) as the final product. Interestingly, this process can involve the formation of intermediate species such as lanthanide cyanates and cyanides, which are not typically observed in the decomposition of simple metal oxalates. In some cases, the reducing environment created by the hydrazine can also lead to the partial reduction of the metal ion, as observed in the decomposition of europium hydrazine-oxalate complexes where Eu(III) is partially reduced to Eu(II). This ability to generate complex intermediates and control oxidation states during decomposition makes it a versatile route for synthesizing complex ceramics like spinels (e.g., MCo₂O₄).

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The combination of hydrazinium cations and oxalate anions provides a rich platform for designing such extended solid-state structures. The hydrogen-bonding capabilities of the hydrazinium ion and the coordinating ability of the oxalate ion are key to forming robust and predictable networks.

The primary design principle for building extended solids from hydrazinium and oxalate units lies in the extensive and highly directional hydrogen-bonding network they create. In the crystal structure of dihydrazinium oxalate, the hydrazinium (N₂H₅⁺) cations and oxalate (C₂O₄²⁻) anions are not isolated but are intricately linked into a rigid, three-dimensional framework.

The crystal structure of dihydrazinium oxalate itself serves as a fundamental example of the detailed characterization possible. It has been shown to be a molecular salt containing discrete hydrazinium cations and a planar oxalate anion with a crystallographic center of symmetry. The detailed analysis of its structure provides critical insights into the hydrogen-bonding patterns that are fundamental to its use in designing more complex MOFs. For new MOFs synthesized using hydrazinium and oxalate ligands, SCXRD is essential to confirm the formation of the desired network, identify the coordination environment of the metal centers, and characterize the porosity and topology of the resulting framework.

Table 2: Crystallographic Data for Dihydrazinium Oxalate

Parameter Value Reference
Chemical Formula (N₂H₅)₂C₂O₄
Crystal System Monoclinic
Space Group P2₁/c
Key Structural Feature 3D network stabilized by N-H···O and N-H···N hydrogen bonds

Templating Agent or Structure-Directing Agent in Nanomaterials Synthesis

In nanomaterials synthesis, a templating or structure-directing agent is a substance that guides the formation of a material into a specific morphology or crystal structure. While hydrazine itself is well-known as a reducing agent in the synthesis of metal nanoparticles, its role can be extended to that of a structure-directing agent, particularly when used in conjunction with a template.

An efficient procedure has been developed for the in-situ synthesis and ordered assembly of gold and silver nanoparticles on a periodic protein array (S-layer of Bacillus subtilis). In this process, the protein layer acts as the primary template, with uniform nanosized pores where metal salt is loaded. The subsequent chemical reduction by hydrazine leads to the formation of well-ordered and separated nanoparticles with an average diameter of 4-6 nm. The periodic arrangement of the nanoparticles is dictated directly by the crystalline structure of the protein template. While this example does not involve oxalate, it demonstrates the principle of using a hydrazine-based reduction on a pre-organized template to control nanostructure. The strong hydrogen-bonding and coordinating properties of hydrazinium oxalate suggest its potential to act as a molecular-level templating agent itself, helping to direct the self-assembly of metal ions and other species into specific nanoscale architectures.

Influence on Crystal Growth and Anisotropy

The presence of hydrazinium monooxalate in a synthesis solution can profoundly influence the nucleation and subsequent growth of crystals, leading to materials with controlled morphologies and, in many cases, significant anisotropy. Anisotropy in a crystal refers to the direction-dependent variation of its physical properties, which is a direct consequence of its internal atomic arrangement. The ability to control anisotropy is crucial for tailoring the optical, magnetic, and catalytic properties of advanced materials.

The oxalate anion (C₂O₄²⁻) can act as a bidentate ligand, coordinating to metal ions and forming metal-oxalate complexes. The geometry of these precursor complexes can dictate the initial symmetry of the crystal lattice. During the subsequent thermal decomposition of the hydrazinium metal oxalate precursor, the organic components are removed, leaving behind the metal oxide. The structure and morphology of the final oxide material are often a pseudomorph of the precursor crystal.

The hydrazinium cation (N₂H₅⁺) also plays a critical role. It can influence the pH of the synthesis medium and participate in hydrogen bonding networks within the precursor crystal structure. This hydrogen bonding can direct the self-assembly of the metal-oxalate complexes, favoring growth along specific crystallographic axes and thus inducing anisotropy. For instance, in the synthesis of zinc oxide (ZnO) nanostructures, the use of precursors containing both hydrazine and oxalate has been observed to promote the formation of nanorods and other anisotropic shapes.

Key Research Findings on the Influence of Hydrazinium and Oxalate on Crystal Anisotropy:

MaterialPrecursor SystemObserved AnisotropyPostulated Mechanism
Zinc Oxide (ZnO)Zinc salt with hydrazine and oxalic acidNanorods and nanowiresPreferential adsorption of oxalate ions on specific crystal faces, hindering growth in those directions, while the hydrazinium cation influences the overall crystal packing.
Copper(II) Oxide (CuO)Copper salt with hydrazinium oxalatePlate-like and leaf-like nanostructuresFormation of layered copper-oxalate-hydrazinium precursor complexes that collapse into anisotropic CuO structures upon calcination.
Iron Oxides (Fe₂O₃, Fe₃O₄)Iron salt with hydrazinium oxalateElongated nanoparticlesThe linear nature of the oxalate ligand in certain coordination modes can template the formation of rod-shaped precursor crystals.

Interactions with Growing Crystal Surfaces

The interaction of hydrazinium and oxalate ions with the surfaces of growing crystals is a key factor in determining the final morphology and properties of the synthesized material. These interactions can be understood in terms of surface energy modification and selective adsorption.

The oxalate ion, with its two carboxylate groups, can chelate metal ions on the crystal surface, effectively "capping" certain crystallographic planes. The strength and geometry of this binding are dependent on the specific crystal face. For example, in a face-centered cubic lattice, the {111} faces may present a higher density of metal ions for chelation compared to the {100} faces.

The hydrazinium cation can also interact with the crystal surface, primarily through electrostatic interactions and hydrogen bonding with surface oxygen atoms or adsorbed oxalate ions. This can further stabilize certain crystal faces and influence the attachment of subsequent growth units. This dynamic interplay between the oxalate and hydrazinium ions and the growing crystal surfaces allows for a fine degree of control over the final particle morphology.

Summary of Interactions with Growing Crystal Surfaces:

Interacting SpeciesType of InteractionEffect on Crystal Growth
Oxalate Ion (C₂O₄²⁻)Chelation with surface metal ionsSelective capping of high-energy crystal faces, leading to anisotropic growth.
Hydrazinium Ion (N₂H₅⁺)Electrostatic attraction and hydrogen bondingStabilization of specific crystal faces and modulation of surface charge.

Development and Application of Advanced Analytical Methodologies for Hydrazinium Monooxalate Research

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are fundamental for separating and quantifying hydrazinium (B103819) monooxalate from reactants, impurities, and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly crucial for these assessments.

High-Performance Liquid Chromatography (HPLC) is a primary technique for monitoring the formation of hydrazinium monooxalate and quantifying its purity. Given that the compound is a salt of a basic cation (hydrazinium, N₂H₅⁺) and an acidic anion (oxalate, C₂O₄²⁻), methods must be capable of analyzing one or both of these ions.

Development of a stability-indicating HPLC method is critical. A typical approach involves a reversed-phase C18 column, which is suitable for separating the derivatized hydrazine (B178648) and oxalic acid. researchgate.net Since hydrazine itself lacks a strong chromophore for UV detection, a pre-column derivatization step is often employed. osha.gov Reagents like p-dimethylaminobenzaldehyde or benzaldehyde (B42025) react with hydrazine to form a hydrazone, which is highly responsive to UV-Vis detectors. nih.govcdc.gov

Ion-exchange chromatography offers an alternative for the direct analysis of the hydrazinium cation without derivatization, often coupled with an electrochemical detector for sensitive quantification. nih.gov For purity assessment, a well-developed HPLC method can separate the parent compounds (hydrazine and oxalic acid) from the salt, as well as identify and quantify potential impurities or degradation products formed under stress conditions like hydrolysis, oxidation, or thermolysis. researchgate.net

Table 1: Example HPLC Method Parameters for Hydrazinium Monooxalate Component Analysis

ParameterMethod 1 (Reversed-Phase for Derivatized Hydrazine)Method 2 (Ion-Exchange for Hydrazinium)
ColumnC18 end-capped (250 x 4.6 mm, 5 µm) researchgate.netCation-exchange (e.g., IonPac CS16) researchgate.net
Mobile PhaseAcetonitrile/Water gradient researchgate.netAqueous Methanesulfonic Acid (Isocratic) researchgate.net
Flow Rate1.0 - 1.2 mL/min researchgate.net1.0 mL/min
DerivatizationPre-column with benzaldehyde osha.govnih.govNone
DetectorDiode-Array Detector (DAD) or UV-Vis researchgate.netElectrochemical Detector (ED) nih.govresearchgate.net
Typical ApplicationPurity assessment, reaction monitoring, stability studiesQuantification of hydrazine in the presence of interfering ions

Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable for identifying volatile products that may arise from the decomposition or reaction of hydrazinium monooxalate. Thermal decomposition can yield volatile substances such as ammonia (B1221849), nitrogen, water, carbon dioxide, and carbon monoxide.

Due to the high polarity and low volatility of hydrazine itself, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert hydrazine into a more volatile and thermally stable compound. nih.gov A common method involves reacting hydrazine with acetone (B3395972) to form acetone azine or with pentafluorobenzaldehyde (B1199891) (PFB) to form decafluorobenzaldehyde azine (DFBA). researchgate.netnih.gov These derivatives can be readily separated by GC and identified by their characteristic mass spectra. researchgate.netnih.gov This approach is highly sensitive, with limits of quantitation (LOQ) often in the parts-per-million (ppm) to parts-per-billion (ppb) range. researchgate.net

GC-MS is particularly effective for headspace analysis, where the volatile compounds in the space above a solid or liquid sample are sampled and injected into the GC. This is useful for analyzing the gaseous products of thermal decomposition without interference from the non-volatile salt.

Table 2: GC-MS Parameters for Analysis of Volatile Products from Hydrazinium Monooxalate

ParameterCondition for Derivatized HydrazineCondition for Gaseous Decomposition Products
Derivatization AgentAcetone or Pentafluorobenzaldehyde (PFB) nih.govresearchgate.netNone (Direct Headspace Injection)
ColumnDB-5ms or equivalent non-polar columnGas-solid column (e.g., Porapak Q) or PLOT column
Carrier GasHeliumHelium or Hydrogen
Injector Temperature250 °C200 °C
Oven ProgramTemperature gradient (e.g., 50 °C to 280 °C)Isothermal or slow temperature ramp
DetectorMass Spectrometer (MS) in Scan or SIM modeMass Spectrometer (MS) / Thermal Conductivity Detector (TCD)
Target AnalytesAcetone azine, Decafluorobenzaldehyde azine nih.govN₂, NH₃, CO, CO₂, H₂O

In-situ Spectroscopic Techniques for Reaction Pathway Elucidation

To understand the intricate details of how hydrazinium monooxalate forms or decomposes, in-situ spectroscopic techniques are employed. These methods monitor the reaction in real-time, providing data on reaction kinetics, the transformation of functional groups, and changes in the solid-state structure.

Real-time Infrared (IR) and Raman spectroscopy are powerful non-invasive techniques for studying the kinetics of reactions involving hydrazinium monooxalate. By monitoring the characteristic vibrational frequencies of the reactants and products over time, concentration profiles can be generated, from which kinetic parameters can be derived.

In-situ IR spectroscopy can track the decomposition of hydrazine by observing changes in the N-H, N-N, and C=O stretching and bending modes. rjsvd.com For instance, the disappearance of vibrational bands associated with the hydrazinium (N₂H₅⁺) and oxalate (B1200264) (C₂O₄²⁻) ions and the concurrent appearance of bands from products like water (H₂O) and adsorbed intermediates can be monitored as a function of temperature or time. rjsvd.com

Raman spectroscopy is complementary to IR, particularly for symmetric vibrations that are weak in the IR spectrum, such as the C-C stretch in the oxalate ion. It is also well-suited for analyzing aqueous reaction media. The combination of both techniques provides a more complete picture of the vibrational changes occurring during a reaction, aiding in the elucidation of the reaction pathway.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a premier tool for investigating the structure and reaction mechanisms of crystalline materials like hydrazinium monooxalate. It provides atomic-level information about the local environment of specific nuclei, such as ¹H, ¹³C, and ¹⁴N.

¹³C ssNMR can distinguish between different oxalate coordination environments and identify changes in the carbon framework during a solid-state reaction. nih.gov ¹H ssNMR is highly sensitive to the hydrogen bonding network within the crystal lattice, which plays a critical role in the stability and reactivity of the salt. nih.gov Changes in ¹H chemical shifts or the appearance of new signals can indicate phase transitions or the formation of new species. nih.govresearchgate.net

Advanced ssNMR techniques, such as Cross-Polarization Magic Angle Spinning (CP-MAS) and two-dimensional correlation experiments, can reveal through-space and through-bond connectivities, helping to piece together the reaction mechanism on a molecular level. researchgate.net For example, by studying how the ¹H and ¹³C signals change upon heating, one can gain insight into the dehydration or decomposition process of the solid salt.

Mass Spectrometry for Identification of Intermediates and Reaction Products

Mass spectrometry (MS) is an exceptionally sensitive technique for detecting and identifying reaction intermediates and products, particularly those present at very low concentrations. researchgate.net When coupled with a soft ionization technique like Electrospray Ionization (ESI), MS can directly sample ions from a reaction mixture and transfer them into the gas phase for mass analysis. rsc.orgnih.gov

For reactions involving hydrazinium monooxalate in solution, ESI-MS can be used to detect the precursor ions (N₂H₅⁺ and HC₂O₄⁻/C₂O₄²⁻) as well as any charged intermediates that may form. nih.gov The high mass accuracy of modern mass spectrometers allows for the determination of the elemental composition of these intermediates, providing crucial clues to their structure. nih.gov

Tandem mass spectrometry (MS/MS) can further characterize these species. In an MS/MS experiment, a specific ion of interest is isolated, fragmented through collision-induced dissociation (CID), and its fragment ions are analyzed. rsc.org The resulting fragmentation pattern serves as a structural fingerprint, helping to confirm the identity of proposed intermediates and elucidate the reaction mechanism step-by-step. researchgate.net

Coupled Techniques for Comprehensive Structural and Chemical Analysis

The comprehensive characterization of hydrazinium monooxalate necessitates a multi-faceted analytical approach. While individual techniques provide specific pieces of information, coupled techniques offer a more holistic understanding by simultaneously measuring multiple properties of the material from a single sample. mdpi.com This approach is crucial for correlating thermal events with structural changes and identifying the precise chemical nature of decomposition products. linseis.com By linking thermogravimetric analysis (TGA) with differential scanning calorimetry (DSC), mass spectrometry (MS), or Fourier-transform infrared spectroscopy (FTIR), researchers can obtain a detailed profile of the compound's thermal stability, decomposition pathway, and the composition of evolved gases. mdpi.com

Simultaneous Thermal Analysis (TGA-DSC)

Simultaneous Thermal Analysis (STA) combines TGA, which measures changes in mass, with DSC, which measures heat flow, as a function of temperature. linseis.com This simultaneous measurement on a single sample eliminates uncertainties arising from sample inhomogeneity and ensures that mass loss events are directly correlated with their corresponding thermal transitions (i.e., endothermic or exothermic processes). azom.comsetaramsolutions.com

When applied to hydrazinium monooxalate, an STA experiment reveals its thermal stability and decomposition profile. The analysis would typically show a multi-stage decomposition process. Initially, the DSC curve would indicate an endothermic event corresponding to the melting of the salt. This is immediately followed by a series of exothermic decomposition stages, as recorded by both the TGA curve (showing sharp mass loss) and the DSC curve (showing heat release). The combination of mass loss data with heat flow information allows for a precise determination of decomposition temperatures and the energy released during the process. azom.com For instance, the decomposition of hydrazinium salts is known to be highly exothermic. dtic.mil

Interactive Table 1: Illustrative TGA-DSC Data for Hydrazinium Monooxalate Decomposition

Thermal EventTemperature Range (°C)Mass Loss (%) (TGA)Heat Flow (DSC)Probable Process
Melting160 - 175~0%EndothermicSolid to Liquid Phase Transition
Decomposition Stage 1175 - 25045 - 55%ExothermicInitial breakdown of the salt
Decomposition Stage 2250 - 40030 - 40%ExothermicDecomposition of intermediates
Final Residue> 400(Remaining Mass)-Stable Oxide (if metal present) or complete decomposition

Note: The data presented is illustrative and based on the typical behavior of similar energetic salts. Actual values may vary based on experimental conditions like heating rate and atmosphere.

Evolved Gas Analysis (TGA-MS and TGA-FTIR)

To chemically identify the gaseous species produced during the mass loss stages observed in TGA, the thermogravimetric analyzer is coupled to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR). mdpi.com The outlet of the TGA furnace is connected to the spectrometer, allowing for real-time analysis of the evolved gases as the sample decomposes. mdpi.com

For hydrazinium monooxalate, this analysis is critical for elucidating the decomposition mechanism. The thermal breakdown of the hydrazinium (N₂H₅⁺) ion is expected to produce nitrogen (N₂), ammonia (NH₃), and water (H₂O). ias.ac.in The oxalate (C₂O₄²⁻) anion decomposition typically yields carbon dioxide (CO₂) and carbon monoxide (CO). iaea.org

TGA-MS would detect these products by their specific mass-to-charge ratios (m/z), such as m/z = 28 for N₂ and CO, m/z = 17 for NH₃, m/z = 18 for H₂O, and m/z = 44 for CO₂. ias.ac.in

TGA-FTIR identifies the gases based on their characteristic infrared absorption bands. For example, CO₂ shows strong absorption around 2350 cm⁻¹, CO at 2140 cm⁻¹, NH₃ in the 930-970 cm⁻¹ and 3330-3340 cm⁻¹ regions, and H₂O as a broad band around 3500-4000 cm⁻¹. mdpi.com

By correlating the evolution of these specific gases with the mass loss steps and thermal events from STA, a complete and detailed reaction pathway for the thermal decomposition of hydrazinium monooxalate can be constructed.

Interactive Table 2: Evolved Gas Analysis Profile for Hydrazinium Monooxalate Decomposition

Decomposition StageTemperature Range (°C)Major Evolved Gases DetectedAnalytical Signature (m/z or cm⁻¹)
Stage 1175 - 250H₂O, NH₃, N₂, CO₂m/z: 18, 17, 28, 44 FTIR (cm⁻¹): ~3600, ~960, N/A, ~2350
Stage 2250 - 400N₂, CO, CO₂m/z: 28, 44 FTIR (cm⁻¹): N/A, ~2140, ~2350

Future Research Directions and Emerging Paradigms

Exploration of Hydrazinium (B103819) Monooxalate in Crystal Engineering

The field of crystal engineering, which focuses on the design and synthesis of solid-state structures with desired properties, offers fertile ground for the investigation of hydrazinium monooxalate. The hydrazinium cation (N₂H₅⁺) and the monooxalate anion (HC₂O₄⁻) possess multiple hydrogen bonding donor and acceptor sites, making them ideal components for the construction of intricate supramolecular architectures.

Future research will likely focus on a systematic exploration of the crystal landscape of hydrazinium monooxalate, including the discovery of polymorphs, solvates, and co-crystals. Understanding the subtle interplay of hydrogen bonding interactions, such as N-H···O and O-H···O, is crucial for controlling the dimensionality and topology of the resulting crystal structures. The study of the closely related dihydrazinium oxalate (B1200264) has revealed complex three-dimensional networks stabilized by extensive N-H···O and N-H···N hydrogen bonds, where each oxalate group is surrounded by six hydrazinium ions. This provides a valuable starting point for predicting and realizing novel packing arrangements in hydrazinium monooxalate.

Key research directions in the crystal engineering of hydrazinium monooxalate include:

Design of multi-dimensional networks: By introducing other functional molecules (co-formers), it may be possible to direct the assembly of hydrazinium monooxalate into one-, two-, or three-dimensional networks with specific functionalities.

Polymorphism screening: A thorough investigation of different crystallization conditions (e.g., solvent, temperature, pressure) could lead to the discovery of new polymorphic forms of hydrazinium monooxalate, each with unique physical and chemical properties.

Structure-property relationships: Establishing clear correlations between the crystallographic features of hydrazinium monooxalate and its macroscopic properties, such as thermal stability and solubility, will be a key objective.

A deeper understanding of the supramolecular chemistry of hydrazinium carboxylates will be instrumental in this endeavor. The ability to rationally design and synthesize new crystalline materials based on hydrazinium monooxalate could have implications for various fields, including materials science and energetic materials.

Advanced Spectroscopic Studies under Non-Ambient Conditions

The behavior of materials under non-ambient conditions, such as high pressure and variable temperature, is a critical area of modern materials science. Advanced spectroscopic techniques, including Raman and infrared (IR) spectroscopy, are powerful tools for probing the structural and vibrational properties of compounds under these extreme environments.

Future research on hydrazinium monooxalate should involve detailed spectroscopic investigations as a function of pressure and temperature to understand its phase transitions, stability limits, and the nature of intermolecular interactions. High-pressure Raman spectroscopy, for instance, can provide valuable information on pressure-induced phase transitions and changes in hydrogen bonding. Studies on other organic salts have demonstrated the utility of this technique in identifying subtle structural rearrangements.

Variable-temperature infrared spectroscopy is another promising avenue of research. By monitoring the vibrational modes of the hydrazinium and monooxalate ions as a function of temperature, it is possible to gain insights into the dynamics of the crystal lattice and the thermal decomposition pathways. For example, variable-temperature IR studies on calcium oxalate monohydrate have successfully monitored the dehydration process and subtle changes in the oxalate anion configuration.

Potential areas of investigation using advanced spectroscopic techniques include:

High-pressure studies: Elucidating the pressure-temperature phase diagram of hydrazinium monooxalate to identify any new high-pressure polymorphs.

Cryogenic and high-temperature studies: Investigating the effects of temperature on the crystal structure and hydrogen bonding network, and monitoring the onset of thermal decomposition.

In-situ spectroscopic analysis: Combining spectroscopic measurements with other analytical techniques, such as X-ray diffraction, to provide a comprehensive understanding of the structural changes occurring under non-ambient conditions.

These studies will not only enhance our fundamental understanding of hydrazinium monooxalate but also provide crucial data for its potential applications in environments with fluctuating temperature and pressure.

Integration of Machine Learning and AI in Predicting Synthesis and Reactivity

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of material properties, reaction outcomes, and synthetic pathways. The application of these computational tools to hydrazinium monooxalate holds significant promise for accelerating its study and uncovering new applications.

Given that hydrazine-based compounds can be energetic materials, machine learning models trained on datasets of known energetic materials could be employed to predict the performance and sensitivity of hydrazinium monooxalate and its derivatives. These models can learn complex relationships between molecular structure and properties, offering a powerful screening tool for new energetic formulations.

Future applications of AI and machine learning in the study of hydrazinium monooxalate could include:

Synthesis prediction: AI-powered retrosynthesis tools could be used to design efficient and novel synthetic routes to hydrazinium monooxalate and its derivatives.

Property prediction: Machine learning models can be developed to predict key properties such as density, heat of formation, and detonation velocity based on the molecular structure of related compounds.

Reactivity modeling: AI algorithms can be trained to predict the reactivity of hydrazinium monooxalate under various conditions, aiding in the design of controlled chemical transformations.

Theoretical Modeling of Complex Reaction Environments and Solvation Effects

Theoretical and computational chemistry provides a powerful lens through which to investigate the behavior of molecules and materials at the atomic and electronic levels. Density Functional Theory (DFT) and molecular dynamics (MD) simulations are particularly well-suited for studying the intricate details of chemical structures, reaction mechanisms, and solvation effects.

For hydrazinium monooxalate, theoretical modeling can provide insights that are difficult or impossible to obtain through experimental means alone. DFT calculations can be used to optimize the geometry of the hydrazinium and monooxalate ions, calculate their vibrational frequencies for comparison with experimental spectra, and investigate the nature of the hydrogen bonds that govern the crystal packing.

Furthermore, understanding the behavior of hydrazinium monooxalate in solution is crucial for its synthesis, purification, and potential applications in solution-phase reactions. MD simulations can be employed to model the solvation of the hydrazinium and monooxalate ions, providing a detailed picture of the ion-solvent and ion-ion interactions. These simulations can help to elucidate the role of the solvent in the crystallization process and in mediating chemical reactions.

Future directions for theoretical modeling of hydrazinium monooxalate include:

Accurate prediction of crystal structures: Employing advanced crystal structure prediction algorithms to explore the potential polymorphs of hydrazinium monooxalate and to understand the factors that favor one structure over others.

Modeling of reaction pathways: Using DFT to investigate the mechanisms of thermal decomposition and other chemical reactions of hydrazinium monooxalate.

Simulation of solvation dynamics: Performing MD simulations to study the hydration and solvation of hydrazinium monooxalate in different solvents, providing insights into its solubility and reactivity in the liquid phase.

These theoretical studies will not only complement and guide experimental work but also contribute to a more fundamental understanding of the chemical and physical properties of hydrazinium monooxalate.

Discovery of Novel Coordination Frameworks with Hydrazinium Monooxalate Components

The ability of both the hydrazinium cation and the oxalate anion to participate in coordination bonding opens up exciting possibilities for the use of hydrazinium monooxalate as a building block in the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). The oxalate ligand is well-known for its ability to bridge metal centers, forming a wide variety of coordination architectures.

Future research in this area could focus on:

Synthesis of new metal-organic frameworks: Exploring the reactions of hydrazinium monooxalate with various metal salts to synthesize new MOFs with interesting topologies and potential applications in gas storage, separation, and catalysis.

Incorporation of functional hydrazinium derivatives: Using substituted hydrazinium cations to introduce specific functionalities into the pores of MOFs.

Investigation of host-guest chemistry: Studying the encapsulation of guest molecules within the pores of hydrazinium-containing coordination frameworks.

Q & A

Q. What are the established synthetic routes for hydrazine monooxalate, and how do reaction conditions influence product purity?

this compound is typically synthesized via the reaction of acetohydrazide with ethyl bromide under dehydrobromination conditions, followed by hydrolysis . Key variables include stoichiometric ratios, temperature control (to avoid side reactions like over-alkylation), and pH modulation during hydrolysis. Purification often involves recrystallization from oxygenated solvents (e.g., ethanol) due to its high solubility in water. Analytical validation via elemental analysis and spectroscopic methods (e.g., IR for carboxylate groups) is critical to confirm purity .

Q. How can this compound be quantitatively analyzed in complex matrices, such as catalytic reaction mixtures?

A validated spectrophotometric method uses potassium permanganate reduction at 526–546 nm (molar absorptivity ~2279 L·Mol⁻¹·cm⁻¹). This compound acts as a reducing agent, converting Mn(VII) to Mn(IV), with absorbance linearly correlated to concentration (0.1–10 mM range). Interference from other reductants (e.g., sulfites) requires masking agents like formaldehyde . For higher sensitivity, HPLC with UV detection (λ = 210 nm) paired with ion-exchange columns is recommended .

Q. What structural characterization techniques are most effective for this compound derivatives?

Single-crystal X-ray diffraction is definitive for resolving coordination geometries in metal hydrazine carboxylate complexes (e.g., monoclinic unit cells with hydrazine ligands bridging metal centers) . Complementary techniques include:

  • FTIR : Bands at 1650–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H stretch).
  • Thermogravimetric Analysis (TGA) : Decomposition profiles (e.g., weight loss at ~300°C for ferrite formation) .
  • Mössbauer Spectroscopy : To track Fe(II)/Fe(III) redox states in iron-containing derivatives .

Advanced Research Questions

Q. How do computational models inform the design of hydrazine-based catalysts for ring-opening metathesis reactions?

Density functional theory (DFT) studies reveal that hydrazine catalysts with [2.2.2]-bicyclic architectures lower activation barriers by 15–20 kJ/mol compared to [2.2.1]-systems. This is due to strain relief during cycloreversion steps. Key parameters include:

  • Transition-state stabilization via hydrogen bonding.
  • Solvent effects (e.g., polar aprotic solvents enhance nucleophilicity).
    Experimental validation involves monitoring reaction kinetics via in-situ NMR or GC-MS to correlate theoretical predictions with turnover frequencies .

Q. What mechanistic insights govern this compound decomposition in propulsion systems, and how do they affect thruster design?

Thermodynamic modeling of hydrazine decomposition predicts adiabatic flame temperatures (~2100 K) and ammonia conversion rates. Critical factors include:

  • Catalyst Bed Design : Granular iridium-alumina catalysts optimize N₂H₄ → N₂ + 2H₂ + NH₃ pathways.
  • Chamber Geometry : Residence time must balance complete decomposition (to prevent unreacted hydrazine residues) and nozzle expansion efficiency.
    CFD simulations (e.g., Fluent for injector design) ensure mass flow rates (~5 g/sec for 10N thrusters) align with theoretical Isp (specific impulse) .

Q. How do hydrazine derivatives influence the thermophysical properties of liquid rocket propellants?

this compound-based formulations improve density-specific impulse by up to 50% compared to pure hydrazine. Key metrics include:

  • Viscosity-Temperature Profiles : this compound reduces freezing points (−30°C vs. 2°C for hydrazine), enabling operation in low-temperature environments.
  • Combustion Stability : Additives like ferrous sulfite hydrazine complexes suppress pressure oscillations via homogeneous combustion pathways (validated by high-speed Schlieren imaging) .

Q. What strategies mitigate oxidation of Fe(II) in hydrazine carboxylate complexes during long-term storage?

Fe(II) oxidation to Fe(III) in air-exposed complexes is minimized by:

  • Inert Atmosphere Storage : Argon gloveboxes (<1 ppm O₂).
  • Chelating Agents : Ethylenediaminetetraacetate (EDTA) stabilizes Fe(II) via octahedral coordination.
  • Redox Buffers : Ascorbic acid (0.1–1 wt%) reduces Fe(III) back to Fe(II) during storage .

Q. How does this compound function in photocatalytic systems for hydrogen evolution?

In MoSe₂/CdS-CdSe composites, hydrazine monohydrate acts as a structure-directing agent during hydrothermal synthesis, enabling phase-pure MoSe₂ with exposed edge sites. These sites enhance H⁺ adsorption and reduce HER overpotentials by ~150 mV. In-situ DRIFTS confirms hydrazine-derived NH intermediates participating in proton-coupled electron transfer .

Contradictions and Data Gaps

  • Catalytic Selectivity : While ASCENT propellant data highlight this compound’s performance benefits , mechanistic studies on its decomposition intermediates (e.g., NH vs. N₂H₃ radicals) remain sparse .
  • Computational Limitations : Current DFT models poorly account for solvent-catalyst interactions in aqueous hydrazine systems, leading to discrepancies between predicted and experimental turnover numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrazine monooxalate
Reactant of Route 2
Hydrazine monooxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.